1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Overview
Description
1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This particular compound has applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving the introduction of tert-butyl and methyl groups at specific positions on the indazole ring. Common methods include:
Esterification: Reacting indazole-1-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst.
Methylation: Introducing a methyl group at the 5-position using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions on the indazole ring can lead to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Methylating agents (e.g., methyl iodide) and halogenating agents (e.g., bromine) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate is unique due to its specific structural features, such as the tert-butyl and methyl groups at the 1 and 5 positions, respectively. Similar compounds include:
1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate: Similar structure but with the methyl group at the 6-position.
1-Methyl 1H-indazole-1-carboxylate: Lacks the tert-butyl group.
1-tert-Butyl 1H-indazole-1-carboxylate: Lacks the methyl group at the 5-position.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl indazole-1,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-6-5-9(12(17)19-4)7-10(11)8-15-16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPBMQQOXXOMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738245 | |
Record name | 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290181-22-4 | |
Record name | 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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